molecular formula C26H15FN2O2S2 B11515739 2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11515739
M. Wt: 470.5 g/mol
InChI Key: OOLVDXREYQITQG-UHFFFAOYSA-N
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Description

2-(2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a combination of naphthalene, benzothiazole, and isoindole structures

Properties

Molecular Formula

C26H15FN2O2S2

Molecular Weight

470.5 g/mol

IUPAC Name

2-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C26H15FN2O2S2/c27-21-11-9-15(17-5-1-2-6-18(17)21)14-32-26-28-22-12-10-16(13-23(22)33-26)29-24(30)19-7-3-4-8-20(19)25(29)31/h1-13H,14H2

InChI Key

OOLVDXREYQITQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoronaphthalene Group: The 4-fluoronaphthalene moiety can be introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with a fluorinating agent.

    Attachment of the Isoindole Moiety: The isoindole structure can be formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the isoindole moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[(4-Chloronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2-{[(4-Bromonaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-(2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in the presence of the fluorine atom on the naphthalene ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its chlorinated or brominated analogs.

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